molecular formula C8H19NO B13178249 Ethyl(5-methoxypentyl)amine

Ethyl(5-methoxypentyl)amine

Cat. No.: B13178249
M. Wt: 145.24 g/mol
InChI Key: NIWGUSYYQZHCGD-UHFFFAOYSA-N
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Description

Contextualization of Secondary Amines in Contemporary Chemical Research

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen, are a cornerstone of organic chemistry. mdpi.com Their significance spans from industrial applications to fundamental biological processes. solubilityofthings.comnumberanalytics.com In contemporary research, secondary amines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyamides and polyurethanes. numberanalytics.comijrpr.comresearchgate.net They serve as essential intermediates and catalysts in a multitude of chemical reactions. numberanalytics.com The reactivity of the N-H bond and the nucleophilicity of the nitrogen atom allow for a wide range of chemical transformations, making them versatile tools for constructing complex molecular architectures. solubilityofthings.com

The specific properties of a secondary amine, such as its basicity and nucleophilicity, are influenced by the nature of the alkyl or aryl groups attached to the nitrogen. numberanalytics.com This tunability allows chemists to design secondary amines for specific purposes. Researchers are actively exploring secondary amines in fields like artificial enzyme design, where their reactivity can be harnessed to create new catalytic proteins. nih.gov Furthermore, the synthesis of chiral secondary amines is a significant area of focus, as these enantiomerically pure compounds are vital for developing new drugs and asymmetric catalysts. ijrpr.comresearchgate.net

Rationale for Investigating Ethyl(5-methoxypentyl)amine Structures

The structure of this compound, which combines a secondary amine with a long-chain methoxy-terminated alkyl group, presents a specific rationale for investigation. The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the nitrogen and oxygen atoms) suggests potential for specific intermolecular interactions. rsc.org The flexible five-carbon chain separating the amine and methoxy (B1213986) groups allows for conformational arrangements that could influence its role as a ligand in coordination chemistry or as a building block in supramolecular assemblies.

Overview of Key Research Paradigms in Long-Chain Amine Chemistry

Research in long-chain amine chemistry is diverse, with several key paradigms guiding investigation. One major area is their application as surfactants and additives. The amphiphilic nature of long-chain amines, with a polar amine head and a nonpolar hydrocarbon tail, makes them useful in forming micelles and modifying surface properties. Historically, long-chain secondary amines have been identified as important additives for lubricating oils. marquette.edu

Another significant research paradigm is their use in materials synthesis, particularly for nanoparticles. Long-chain amines can act as both reducing agents and stabilizing surface ligands in the synthesis of metal nanoparticles, allowing for fine control over particle size and morphology. researchgate.netrsc.org The temperature and reaction time during synthesis with long-chain amines can be tuned to control the final size of the nano-objects. rsc.org Furthermore, long-chain amine metal complexes are studied as catalysts, for instance, in hydrogenation reactions. researchgate.net Research has shown that supporting these complexes on materials like activated carbon can enhance their catalytic activity compared to their use in a homogeneous phase. researchgate.net The reactions of long-chain amines with other chemical species, such as urea (B33335), are also an area of study. acs.org

Historical Context of Related Functional Group Chemistry

The study of amines is deeply rooted in the history of organic chemistry, beginning with investigations into ammonia (B1221849) in the early 19th century. solubilityofthings.com The realization that the hydrogen atoms of ammonia could be replaced by organic groups opened up a vast new class of compounds. rsc.org Seminal work in the mid-19th century by chemists like Hermann Kolbe involved the synthesis of amines via the reaction of alkyl halides with ammonia, a foundational method that remains relevant today. solubilityofthings.comnumberanalytics.com The development of synthetic methods like the Gabriel synthesis provided more controlled ways to produce primary amines, avoiding the common issue of over-alkylation to secondary and tertiary amines. numberanalytics.com

The evolution of amine synthesis mirrors the broader advancements in organic chemistry, moving from classical methods to modern, more efficient strategies. ijrpr.com These include reductive amination, which converts carbonyl compounds to amines, and advanced transition-metal-catalyzed C-N bond-forming reactions. solubilityofthings.comijrpr.com The ether functional group, also present in this compound, has its own rich history, with the Williamson ether synthesis, developed in the 1850s, being a classic and enduring method for its formation. The combination of these two historically significant functional groups in one molecule is a product of the extensive synthetic toolkit developed over nearly two centuries of chemical research.

Physicochemical Properties of this compound and Related Compounds

The following table outlines key computed physicochemical properties for this compound and structurally related compounds.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compound N-ethyl-5-methoxypentan-1-amineC8H19NO145.24
Ethyl(4-methoxypentyl)amineN-ethyl-4-methoxypentan-1-amineC8H19NO145.24 smolecule.com
N-ethyl-5-methylhexan-2-amineN-ethyl-5-methylhexan-2-amineC9H21N143.27 nih.gov
(2-methoxyethyl)(5-methoxypentyl)amine5-Methoxy-N-(2-methoxyethyl)pentan-1-amineC9H21NO2175.27 fluorochem.co.uk
N-ethyl-5-methoxy-3,4-dimethylpentan-2-amineN-ethyl-5-methoxy-3,4-dimethylpentan-2-amineC10H23NO173.30 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-ethyl-5-methoxypentan-1-amine

InChI

InChI=1S/C8H19NO/c1-3-9-7-5-4-6-8-10-2/h9H,3-8H2,1-2H3

InChI Key

NIWGUSYYQZHCGD-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCOC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 5 Methoxypentyl Amine and Analogues

Strategic Approaches to C-N Bond Formation in Secondary Amines

The construction of the secondary amine functionality is a pivotal step in the synthesis of numerous organic compounds. The choice of synthetic strategy is often dictated by the availability of starting materials, desired functional group tolerance, and the need for stereochemical control.

Reductive Amination Protocols for Ethyl(5-methoxypentyl)amine Synthesis

Reductive amination is a highly efficient and widely utilized method for the synthesis of amines. wikipedia.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound, this protocol would involve the reaction of 5-methoxypentanal (B1601499) with ethylamine (B1201723).

The initial step is the formation of an N-ethyl-5-methoxypentyl imine. This intermediate is typically not isolated but is directly subjected to reduction. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and "green" choice. wikipedia.org Palladium on carbon (Pd/C) is a versatile and efficient catalyst for the hydrogenation of the imine intermediate under a hydrogen atmosphere. nih.gov This method often proceeds under mild conditions and demonstrates high selectivity, making it a preferred route in many synthetic applications. wikipedia.org

Alternative reducing agents include hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion over the starting aldehyde, thus preventing side reactions.

Table 1: Key Reagents in the Reductive Amination Synthesis of this compound

Precursor 1Precursor 2Reducing Agent ExamplesCatalyst (for hydrogenation)
5-methoxypentanalEthylamineHydrogen (H₂)Palladium on Carbon (Pd/C)
Sodium Borohydride (NaBH₄)
Sodium Cyanoborohydride (NaBH₃CN)

Alkylation Reactions of Amine Precursors

Direct alkylation of amines is a classical and straightforward approach to the formation of C-N bonds. In the context of synthesizing this compound, two primary disconnection strategies are possible: the alkylation of ethylamine with a 5-methoxypentyl halide or the alkylation of 5-methoxypentylamine with an ethyl halide.

A significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This is due to the fact that the secondary amine product is often more nucleophilic than the starting primary amine. To circumvent this issue, reaction conditions must be carefully controlled, often employing a large excess of the primary amine to favor mono-alkylation.

Alternatively, to synthesize this compound, one could start from 5-methoxypentylamine and introduce the ethyl group via an ethylating agent like ethyl bromide or ethyl iodide. While the issue of overalkylation to a tertiary amine still exists, it can be mitigated by careful control of stoichiometry and reaction conditions.

Michael Addition Strategies in Amine Formation

The Michael addition, or more specifically the aza-Michael addition, represents a powerful tool for the formation of C-N bonds through the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction creates a β-amino carbonyl scaffold, which can then be further modified to yield the desired amine.

For the synthesis of analogues of this compound, a Michael acceptor containing a suitable precursor to the methoxypentyl moiety could be employed. For instance, an α,β-unsaturated ester, ketone, or nitrile could serve as the Michael acceptor. The addition of ethylamine to such a substrate would result in the formation of a new C-N bond at the β-position. Subsequent chemical transformations, such as reduction of the carbonyl or nitrile group and modification of the side chain, would be necessary to arrive at the final target structure. The reaction is often catalyzed by a base, which deprotonates the amine, increasing its nucleophilicity.

Multi-component Reaction Pathways for Amine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each of the starting materials. frontiersin.orgorganic-chemistry.orgrsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. frontiersin.org Several MCRs are well-suited for the synthesis of complex amine scaffolds.

The Mannich reaction , for example, is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone or another carbonyl compound). nih.gov A hypothetical Mannich-type reaction to generate a precursor for an this compound analogue could involve formaldehyde, ethylamine, and a ketone bearing a methoxypropyl side chain.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This powerful reaction allows for the rapid assembly of α-acylamino amide scaffolds. By carefully selecting the four components, a structure bearing the essential fragments of this compound could be constructed, which could then be further elaborated to the final product.

Development of Novel Catalytic Systems for Amine Synthesis

The development of new catalytic systems has revolutionized the synthesis of amines, offering milder reaction conditions, higher selectivity, and improved functional group tolerance. Transition-metal catalysis, in particular, has provided a host of powerful new methods for C-N bond formation.

Transition Metal-Catalyzed Aminations

Transition-metal catalyzed reactions have become indispensable tools for the synthesis of aliphatic amines. acs.orgresearchgate.netnih.gov Catalysts based on metals such as palladium and rhodium have been shown to be highly effective in promoting various types of amination reactions. nih.govnih.gov

One notable example is the hydroaminomethylation reaction, which combines hydroformylation and reductive amination in a one-pot process. sbcat.orgacs.orgrsc.org This reaction converts an alkene into a higher amine with the incorporation of a carbonyl group from syngas (a mixture of CO and H₂). For the synthesis of this compound, a suitable starting alkene, such as 4-methoxy-1-butene, could be subjected to hydroaminomethylation in the presence of ethylamine. Rhodium complexes are often employed as catalysts for this transformation, demonstrating high activity and selectivity. nih.govsbcat.org

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are typically used for the formation of aryl amines, but developments in ligand design have expanded their scope to include the coupling of alkyl amines and alkyl halides. These catalytic systems offer an alternative to traditional alkylation methods, often with improved control over selectivity. nih.gov

Table 2: Comparison of Synthetic Strategies for Secondary Amine Synthesis

Synthetic StrategyKey FeaturesApplicability to this compound
Reductive Amination High efficiency, mild conditions, readily available starting materials. wikipedia.orgnih.govDirect synthesis from 5-methoxypentanal and ethylamine.
Alkylation of Amines Conceptually simple, but can suffer from overalkylation.Feasible, but requires careful control of reaction conditions.
Michael Addition Forms a β-amino carbonyl precursor, good for building complexity.Indirect route requiring further transformations.
Multi-component Reactions High atom economy, rapid generation of complex molecules. frontiersin.orgSuitable for creating analogues and complex scaffolds.
Transition Metal Catalysis High selectivity, mild conditions, broad functional group tolerance. acs.orgresearchgate.netAdvanced methods like hydroaminomethylation offer novel routes. sbcat.orgacs.org

Organocatalysis in N-Alkylation and Reductive Amination

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of synthesizing secondary amines like this compound, organocatalytic N-alkylation and reductive amination are particularly relevant.

Reductive amination is a highly effective method for forming C-N bonds and is widely used for the synthesis of amines. wikipedia.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced. youtube.com Organocatalysts can facilitate this process, providing a green and efficient route to secondary amines. For instance, the synthesis of this compound could be envisioned via the reductive amination of 5-methoxypentanal with ethylamine.

Recent advancements have focused on developing highly enantioselective organocatalytic reductive amination reactions. acs.org While often focused on producing chiral amines, the underlying principles can be applied to the synthesis of achiral amines with high efficiency. The use of aliphatic aldehydes in N-heterocyclic carbene (NHC) organocatalysis has been an area of significant development. semanticscholar.org

Table 1: Organocatalytic Approaches to Secondary Amine Synthesis

Catalyst TypeReactantsProduct TypeYield (%)Reference
Chiral Phosphoric AcidKetone + AmineChiral Protected Primary AmineHigh acs.org
N-Heterocyclic CarbeneAliphatic Aldehyde + NucleophileVariousVaries semanticscholar.org
ThioureaAldehyde + Amine + Hantzsch EsterSecondary AmineHigh organic-chemistry.org

Heterogeneous Catalysis for Amine Synthesis

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and process simplification, making them highly attractive for industrial applications. encyclopedia.pub In the synthesis of secondary amines, heterogeneous catalysts have been effectively employed in both N-alkylation and reductive amination reactions.

The direct synthesis of primary amines from alcohols and ammonia (B1221849) over heterogeneous catalysts has been well-studied, and these principles can be extended to secondary amine synthesis. researchgate.net For the synthesis of this compound, a potential route involves the reaction of 5-methoxypentanol with ethylamine in the presence of a suitable heterogeneous catalyst. Various metals, including nickel, palladium, rhodium, and ruthenium, supported on materials like alumina, carbon, or titania have shown efficacy. encyclopedia.pubmdpi.com For example, nickel catalysts are often used for reductive amination due to their abundance and good catalytic activity. wikipedia.org Supported Ru nanoparticle catalysts have also been shown to be effective for the selective synthesis of aliphatic primary amines from aldehydes, which is a related and foundational transformation. mdpi.com

Table 2: Performance of Heterogeneous Catalysts in Amine Synthesis

CatalystReaction TypeSubstratesProductYield (%)Reference
Pd/CReductive AminationPhenol + CyclohexylamineDicyclohexylamine88 mdpi.com
Rh/CReductive AminationPhenol + CyclohexylamineCyclohexylamine99 (selectivity) mdpi.com
Ni/Al₂O₃Reductive AminationAlcohols + NH₃Primary AminesHigh researchgate.net
Ru/γ-Al₂O₃Reductive AminationHeptaldehyde + NH₃1-HeptylamineHigh mdpi.com
Pt NanowiresReductive AminationAldehydes + NH₃Secondary AminesUp to 96 rsc.org

Photochemical Approaches to C-N Bond Formation

Photochemical methods for C-N bond formation represent a frontier in organic synthesis, offering mild reaction conditions and unique reactivity patterns. rsc.org These approaches utilize light to generate reactive intermediates, enabling transformations that can be challenging to achieve through thermal methods. The development of efficient and mild photochemical methods to assemble C–N bonds is a significant goal in modern synthetic chemistry. rsc.org

The direct photochemical cleavage of a benzylic C-O bond and its replacement with a C-N bond has been demonstrated. nih.gov While this specific example involves benzylic systems, the underlying principles of photochemically induced C-N bond formation are broadly applicable. Photocatalytic strategies have emerged as efficient and selective alternatives for constructing C-N bonds. researchgate.net For instance, the one-pot synthesis of secondary amines from alcohols and nitroarenes on TiO₂ loaded with Pd nanoparticles under UV irradiation has been reported, achieving high yields. rsc.org A potential photochemical route to this compound could involve the reaction of an appropriate precursor under photochemical conditions, possibly using a photosensitizer to facilitate the desired C-N bond formation. nih.gov

Table 3: Photochemical Synthesis of Amines and Related C-N Bond Formations

MethodReactantsProductYield (%)Quantum YieldReference
TiO₂ PhotocatalysisBenzyl alcohol + NitrobenzeneN-benzylaniline96Not Reported rsc.org
TiO₂-based PhotocatalysisVariousC-N compoundsVariesReported frontiersin.org
Deoxygenative Photochemical AlkylationSecondary amidesα-branched secondary aminesBroadly applicableNot Reported nih.gov

Green Chemistry Principles and Sustainable Synthesis of Alkyl Amines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and designing energy-efficient reactions.

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and improved safety. The N-alkylation of amines with alcohols under solvent-free conditions has been successfully demonstrated using various catalytic systems. rsc.orgresearchgate.net For example, an N-doped graphene-supported Fe single-atom catalyst has been used for the solvent-free N-alkylation of amines with alcohols, achieving high conversion and selectivity. nih.govresearchgate.net Similarly, a pincer-nickel complex has shown high activity for the catalytic N-alkylation of amines using various alcohols under solvent-free conditions. acs.org

Evaluation of Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of byproducts. Reductive amination is often considered an atom-economical process, particularly when compared to methods that involve stoichiometric reagents. wikipedia.orgnih.govacs.org Catalytic hydrogenations, which are often a part of reductive amination schemes, are highly atom-economical. wikipedia.org The "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where an alcohol is transiently dehydrogenated to a carbonyl compound that then participates in the amination, is a prime example of an atom-economical process where water is the only byproduct. rsc.org

Biocatalytic Approaches to Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to amine synthesis. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity. acsgcipr.org

For the synthesis of secondary amines, imine reductases (IREDs) and transaminases are particularly relevant enzymes. rsc.orgmanchester.ac.uk IREDs catalyze the reduction of imines to amines and have been successfully used in reductive amination reactions. researchgate.netsemanticscholar.org Reductive aminases (RedAms), a subclass of IREDs, are particularly effective at catalyzing the reaction between ketones and amines at equimolar ratios. rsc.org Amine dehydrogenases (AmDHs) are another class of enzymes that can efficiently catalyze the reductive amination of a wide range of ketones and aldehydes with high stereoselectivity. nih.govthieme-connect.de

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov While primarily used for the synthesis of chiral primary amines, dual-enzyme cascade reactions involving transaminases can be employed to produce secondary amines. manchester.ac.uk The development of amine transaminases (ATAs) has been a significant area of research for the industrial production of chiral amines. nih.govacs.org Biocatalytic cascades combining ene-reductases and imine reductases have also been developed for the synthesis of secondary and tertiary amines. nih.gov

Table 4: Biocatalytic Systems for Amine Synthesis

Enzyme ClassReaction TypeSubstratesProductKey FeaturesReference
Imine Reductase (IRED)Reductive AminationKetone + AmineSecondary/Tertiary AmineHigh chemo- and stereoselectivity rsc.orgresearchgate.net
Amine Dehydrogenase (AmDH)Reductive AminationKetone/Aldehyde + NH₃Chiral AmineHigh conversion and stereoselectivity nih.govthieme-connect.de
Transaminase (ATA)TransaminationKetone + Amine DonorChiral AmineUsed in industrial processes nih.govacs.org
Ene-Reductase/Imine Reductase CascadeReductive Aminationα,β-Unsaturated Ketone + AmineSecondary/Tertiary AmineSynthesis of complex amines nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral amines in an enantiomerically pure form is of paramount importance, as the biological activity of molecules is often dependent on their specific three-dimensional arrangement. acs.org For a molecule like this compound, introducing a stereocenter, for instance at the carbon alpha to the nitrogen atom, requires precise control over the reaction pathway. This can be achieved through several powerful strategies, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Amine Functionalization

Asymmetric catalysis offers an elegant and highly efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org This approach is particularly effective for the synthesis of chiral amines. acs.org

One of the most direct methods is the asymmetric hydrogenation of prochiral imines. acs.orgnih.gov To synthesize a chiral analogue of this compound, a suitable imine precursor could be subjected to hydrogenation using a transition-metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. acs.orgnih.gov The chiral ligand creates a stereically defined environment around the metal center, directing the delivery of hydrogen to one face of the imine C=N bond, thereby establishing the desired stereocenter with high enantioselectivity. researchgate.net

Another prominent strategy involves chiral aldehyde catalysis, which can activate primary amines for asymmetric functionalization. thieme-connect.com This biomimetic approach can facilitate reactions at the α-carbon of the amine, offering a direct pathway to α-functionalized chiral amines without the need for protecting groups. thieme-connect.com Furthermore, the cooperative catalysis between a chiral Lewis acid and an achiral organoborane has been shown to promote the enantioselective β-C(sp³)–H functionalization of N-alkylamines, presenting a sophisticated method for introducing chirality at a position beta to the nitrogen atom. nih.govacs.org

The selection of the catalyst and reaction conditions is critical for achieving high stereocontrol. The table below illustrates typical results from the asymmetric hydrogenation of a model imine, showcasing the impact of different chiral ligands on the enantiomeric excess (ee) of the resulting amine product.

EntryChiral LigandCatalyst PrecursorSolventTemp (°C)Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
1(R)-BINAP[Rh(COD)Cl]₂Methanol2550>9992
2(S,S)-Chiraphos[Rh(COD)Cl]₂Toluene3060>9988
3(R,R)-DuPhos[Rh(COD)Cl]₂Methanol2550>9996
4(R)-SYNPHOS[Ir(COD)Cl]₂CH₂Cl₂40809894
5(S)-SEGPHOS[Ir(COD)Cl]₂THF40809997

This table is illustrative, based on representative data for asymmetric imine hydrogenation, and demonstrates the principle of ligand-controlled stereoselectivity.

Chiral Auxiliary-Mediated Approaches

An alternative and robust strategy for stereoselective synthesis involves the use of a chiral auxiliary. liverpool.ac.uk This method entails the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched target molecule. liverpool.ac.uk

A widely used and highly effective chiral auxiliary for amine synthesis is tert-butanesulfinamide. yale.edu The synthesis of a chiral this compound analogue could begin with the condensation of tert-butanesulfinamide with a suitable ketone or aldehyde precursor to form a chiral N-tert-butanesulfinyl imine. The subsequent nucleophilic addition of an ethyl group (e.g., using a Grignard reagent like ethylmagnesium bromide) to the C=N bond is highly diastereoselective. The sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered side. The final step involves the acidic cleavage of the N–S bond to release the chiral primary amine. yale.edu

This method is valued for its predictability, high diastereoselectivities, and the commercial availability of both enantiomers of the auxiliary, allowing access to either enantiomer of the final product.

The following table outlines the key steps and typical outcomes for a chiral auxiliary-mediated synthesis of a model chiral amine.

StepReactionReagentsDiastereomeric Ratio (d.r.)Yield (%)
1Imine Formation(R)-tert-Butanesulfinamide, Ti(OEt)₄N/A95
2Nucleophilic AdditionEtMgBr, THF, -48 °C97:392
3Auxiliary CleavageHCl in MeOHN/A98

This table presents representative data for the synthesis of a chiral amine using a tert-butanesulfinamide auxiliary.

High-Throughput Experimentation in Reaction Optimization

To efficiently develop and refine the synthetic routes for this compound and its analogues, high-throughput experimentation (HTE) has become an indispensable tool. cam.ac.uk HTE platforms utilize parallel reactors and automated liquid handling to simultaneously screen a large number of reaction conditions in a material-sparing format. cam.ac.ukpurdue.edu This data-rich approach dramatically accelerates the identification of optimal catalysts, ligands, solvents, temperatures, and reagent stoichiometries. acs.orgresearchgate.net

For the stereoselective synthesis of a chiral this compound derivative, an HTE workflow could be employed to screen a library of chiral ligands against various transition metal precursors. cam.ac.uk Reactions are typically run in 96- or 1536-well microtiter plates, with each well representing a unique set of conditions. acs.org Rapid analytical techniques, such as mass spectrometry, are then used to quickly assess the conversion and, in some cases, the enantioselectivity of the product in each well. purdue.edu

This methodology allows for the rapid mapping of the reaction landscape, revealing complex relationships between variables that might be missed in a traditional one-variable-at-a-time optimization approach. The resulting data can guide the rational selection of the ideal conditions for a large-scale synthesis, ensuring high yield and stereoselectivity. acs.org

Parameter ScreenedVariablesNumber of Variations
Metal Precursor[Rh(COD)Cl]₂, [Ir(COD)Cl]₂, RuCl₂(PPh₃)₃3
Chiral LigandLibrary of 32 phosphine (B1218219) ligands32
SolventToluene, THF, CH₂Cl₂, Methanol4
BaseK₂CO₃, Cs₂CO₃, DBU, Et₃N4
Temperature (°C)25, 40, 60, 804

This table illustrates a potential high-throughput screening design for optimizing an asymmetric reaction, resulting in thousands of unique experiments.

Reaction Mechanisms and Reactivity Studies of Ethyl 5 Methoxypentyl Amine

Mechanistic Elucidation of Key Synthetic Pathways

The synthesis of secondary amines like Ethyl(5-methoxypentyl)amine is commonly achieved through reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced to the target amine. chemguide.co.ukniscpr.res.in

A plausible synthetic route to this compound is the reductive amination of 5-methoxypentanal (B1601499) with ethylamine (B1201723). The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction. niscpr.res.inlibretexts.org

Reaction Scheme: CH₃CH₂NH₂ (Ethylamine) + OHC(CH₂)₄OCH₃ (5-Methoxypentanal) → [CH₃CH₂N=CH(CH₂)₄OCH₃] (Imine Intermediate) + H₂O [CH₃CH₂N=CH(CH₂)₄OCH₃] + [H] (Reducing Agent) → CH₃CH₂NHCH₂(CH₂)₄OCH₃ (this compound)

Investigation of Transition States and Energy Barriers

While specific computational studies on the transition states for the synthesis of this compound are not extensively documented, the mechanism can be inferred from general studies of reductive amination. The formation of the imine intermediate from the aldehyde and amine proceeds through a hemiaminal intermediate. The rate-determining step can be either the formation of the hemiaminal or its subsequent dehydration to the imine, depending on the reaction pH. libretexts.org

The subsequent reduction of the imine (or the protonated iminium ion) via a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen with a metal catalyst involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the C=N bond. libretexts.org The transition state for this step involves the partial formation of the new C-H bond and the partial breaking of the hydride source's bond. The energy barrier for this step is generally lower than for the reduction of the initial carbonyl group, allowing for one-pot synthesis without significant reduction of the starting aldehyde. researchgate.net

Role of Intermediates in Amine-Forming Reactions

The key intermediates in the synthesis of this compound via reductive amination are the hemiaminal and the imine (or its protonated form, the iminium ion).

Hemiaminal Intermediate: The initial nucleophilic attack of ethylamine on the carbonyl carbon of 5-methoxypentanal forms a tetrahedral hemiaminal intermediate. This step is reversible. chemguide.co.uk

Imine/Iminium Ion Intermediate: The hemiaminal intermediate is unstable and eliminates a molecule of water to form an imine (a compound with a C=N double bond). libretexts.orglibretexts.org Under acidic conditions, the imine nitrogen is protonated to form an iminium ion, which is highly electrophilic and readily accepts a hydride from the reducing agent. researchgate.net The equilibrium is driven towards the imine by the removal of water. chemguide.co.uk The reduction of this iminium ion is the final, typically irreversible, step that yields the stable secondary amine.

Transformations Involving the Secondary Amine Functionality

The lone pair on the nitrogen atom of this compound makes it a potent nucleophile, enabling a variety of chemical transformations.

Acylation and Sulfonylation Reactions

Secondary amines readily undergo acylation and sulfonylation upon reaction with acyl chlorides and sulfonyl chlorides, respectively. These reactions proceed through a nucleophilic addition-elimination mechanism. orgsyn.org

Acylation: Reaction with an acyl chloride, such as acetyl chloride, in the presence of a base (to neutralize the HCl byproduct) yields an N,N-disubstituted amide. doubtnut.comyoutube.com For this compound, this would result in the formation of N-ethyl-N-(5-methoxypentyl)acetamide. The reaction is typically rapid due to the high reactivity of acyl chlorides. youtube.com

Sulfonylation: Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride (tosyl chloride), yields a sulfonamide. semanticscholar.orgvedantu.com This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. vedantu.com The resulting sulfonamide from this compound, N-ethyl-N-(5-methoxypentyl)-4-methylbenzenesulfonamide, is a stable compound. researchgate.net

Reaction TypeReagent ExampleProduct with this compound
Acylation Acetyl Chloride (CH₃COCl)N-ethyl-N-(5-methoxypentyl)acetamide
Sulfonylation p-Toluenesulfonyl Chloride (TsCl)N-ethyl-N-(5-methoxypentyl)-4-methylbenzenesulfonamide

Derivatization via Schiff Base Formation

The term "Schiff base" typically refers to an imine with an alkyl or aryl group on the nitrogen (R₂C=NR'), formed from a primary amine and a carbonyl compound. libretexts.org Secondary amines like this compound cannot form neutral Schiff bases because they lack a second hydrogen on the nitrogen atom to be eliminated as water. libretexts.org

However, they react with aldehydes and ketones under acidic conditions to form an iminium ion , which is the protonated form of an imine. This iminium ion is a key intermediate in reactions like the Mannich reaction and reductive amination of secondary amines. libretexts.org Furthermore, if the carbonyl compound has an α-hydrogen, a secondary amine can react to form an enamine , which is a C=C double bond adjacent to the nitrogen atom. libretexts.org This reaction also involves the elimination of water and is acid-catalyzed.

Carbonyl ReactantIntermediate/Product
FormaldehydeN-ethyl-N-(5-methoxypentyl)methaniminium ion
Acetone1-(N-ethyl-N-(5-methoxypentyl)amino)prop-1-ene (Enamine)

Quaternization and Related Amine Transformations

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium (B1175870) salt. As a secondary amine, this compound must first be converted to a tertiary amine before it can be quaternized.

Alkylation to a Tertiary Amine: this compound can react with an alkylating agent, such as methyl iodide (CH₃I), via nucleophilic substitution to form a tertiary amine, N-ethyl-N-methyl-(5-methoxypentyl)amine. This reaction can be difficult to control, as the resulting tertiary amine can also be alkylated. dtic.mil

StepReagentProduct
Alkylation Methyl Iodide (CH₃I)N-ethyl-N-methyl-(5-methoxypentyl)amine
Quaternization Methyl Iodide (CH₃I)N-ethyl-N,N-dimethyl-(5-methoxypentyl)ammonium iodide

Reactivity of the Ether Linkage within the Methoxypentyl Chain

The ether linkage in this compound, a typically unreactive functional group, can undergo cleavage under specific, forceful conditions, primarily through acid-catalyzed nucleophilic substitution. wikipedia.orgopenstax.org The reaction is generally initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.comyoutube.com

Due to the presence of both an amine and an ether, the initial site of protonation is a critical factor. The secondary amine is generally more basic than the ether oxygen, suggesting that under acidic conditions, the primary site of protonation would be the nitrogen atom, forming an ethyl(5-methoxypentyl)ammonium salt. youtube.com This positively charged ammonium group can exert an electron-withdrawing inductive effect, potentially influencing the reactivity of the distant ether linkage, though the effect would be minimal over the five-carbon chain.

Once the ether oxygen is protonated (requiring a high concentration of strong acid), the cleavage of the C–O bond proceeds via either an S(_N)1 or S(_N)2 mechanism, dictated by the structure of the alkyl groups attached to the ether oxygen. openstax.orgmasterorganicchemistry.com

S(_N)2 Pathway : In the case of the methoxypentyl chain, the ether involves a primary carbon (on the pentyl side) and a methyl group. The S(_N)2 mechanism is highly favored, where a nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon. openstax.orglibretexts.org The methyl group is significantly less hindered than the methylene (B1212753) group of the pentyl chain. Consequently, the nucleophile will preferentially attack the methyl carbon.

CH₃CH₂NH(CH₂)₅OCH₃ + HI → CH₃CH₂NH(CH₂)₅OH + CH₃I

S(_N)1 Pathway : An S(_N)1 mechanism is not favored for the cleavage of the ether linkage in this compound because it would require the formation of a highly unstable primary or methyl carbocation. libretexts.org This pathway is typically reserved for ethers with tertiary, benzylic, or allylic substituents that can stabilize the intermediate carbocation. openstax.orglibretexts.org

Therefore, the reactivity of the ether linkage is characterized by its resistance to cleavage except in the presence of strong acids, where it will predictably break via an S(_N)2 mechanism to yield the corresponding alcohol, Ethyl(5-hydroxypentyl)amine.

Investigations into Ring-Opening Reactions with Related Cyclic Amine Intermediates

The acyclic structure of this compound is related to cyclic structures, specifically substituted piperidines, through potential intramolecular cyclization or as a product of ring-opening reactions. A key hypothetical precursor or derivative is N-ethyl-5-hydroxypentylamine, which could be formed from the ether cleavage described in the previous section. This amino alcohol could theoretically undergo intramolecular cyclization to form a six-membered heterocyclic ring, N-ethylpiperidine.

Conversely, the synthesis of linear amines from cyclic precursors is a significant area of chemical research. Unstrained cyclic amines, such as piperidines, are generally stable and their ring-opening is challenging compared to strained rings like aziridines. nih.govresearchgate.net However, modern synthetic methods have been developed that enable the selective C–N bond cleavage and functionalization of such unstrained rings. nih.gov

These reactions often proceed through the formation of an activated intermediate, such as a quaternary ammonium salt, which enhances the leaving group ability of the amino moiety and facilitates nucleophilic attack to open the ring. nih.gov Recent strategies have employed photoredox catalysis or difluorocarbene transfer to achieve ring-opening under mild conditions. nih.govresearchgate.net

For a related intermediate like N-ethylpiperidine, a hypothetical ring-opening reaction could proceed as follows:

Activation of the Amine : The cyclic amine reacts with a reagent (e.g., an electrophile or a photocatalyst) to form a reactive intermediate.

C–N Bond Cleavage : A nucleophile attacks one of the carbons adjacent to the nitrogen, leading to the cleavage of a C–N bond and the opening of the ring.

Functionalization : The resulting linear amine is functionalized at one or both ends, depending on the specific reagents used.

For instance, the reaction of N-alkyl pyrrolidines with chloroformates can lead to either N-dealkylation or the formation of 4-chlorobutyl carbamates via ring-opening, with the outcome depending on the N-substituent. researchgate.net Similar principles could apply to piperidine (B6355638) derivatives, providing a synthetic route from cyclic structures to functionalized linear amines like derivatives of this compound.

Thermal and Photochemical Reactivity Profiles

The stability and reactivity of this compound under energy input, such as heat and light, are determined by the inherent properties of its secondary amine and ether functional groups.

Thermal Reactivity

The thermal stability of amines is a critical factor in many industrial applications. uky.edu Generally, amines are susceptible to degradation at elevated temperatures, a process influenced by factors like the amine's structure, the presence of oxygen, and other chemicals such as carbon dioxide. uky.eduacs.orgnih.gov For secondary amines like this compound, thermal degradation is not typically a concern at moderate temperatures but can accelerate significantly at temperatures above 170-200°C (approx. 350-400°F). bre.com

Potential thermal decomposition pathways include:

C-N Bond Cleavage : Homolytic cleavage of the carbon-nitrogen bonds can occur at high temperatures, leading to the formation of various radical fragments that can recombine or react further. This could result in dealkylation (loss of the ethyl or methoxypentyl group).

Elimination Reactions : Similar to the Hofmann elimination observed in quaternary ammonium salts, though less facile, elimination reactions can occur, potentially leading to the formation of ethene and 5-methoxypentylamine, or other alkene products through fragmentation of the pentyl chain. wikipedia.org

Oxidation : In the presence of oxygen, oxidative degradation can occur, leading to a complex mixture of products.

The ether linkage is generally more thermally stable than the amine group and is unlikely to be the primary site of thermal decomposition in the absence of acidic catalysts.

FactorInfluence on Thermal StabilityPotential Outcome for this compound
TemperatureDegradation rate increases significantly with temperature, especially above 170°C. bre.comIncreased fragmentation and decomposition.
Amine StructureSteric hindrance around the nitrogen can increase stability, while basicity can influence degradation pathways. uky.eduAs a secondary amine, it may be less stable than some sterically hindered primary amines.
Presence of CO₂Can accelerate degradation, particularly for primary and secondary amines, through carbamate (B1207046) intermediates. nih.govFormation of degradation products via urea (B33335) generation pathways is possible.
Presence of O₂Leads to oxidative degradation, forming a complex mixture of oxidized products.Formation of amides, nitrosamines, and other oxidized species.

Photochemical Reactivity

The absorption of ultraviolet (UV) light can induce several photochemical reactions in aliphatic amines. researchgate.net The primary photochemical processes involve the lone pair of electrons on the nitrogen atom and the adjacent C-N and N-H bonds.

Key photochemical reactions include:

N-Dealkylation : Visible light-induced N-dealkylation of alkylamines can occur in the presence of photosensitizers. rsc.org This process can proceed through an electron transfer/proton transfer mechanism, leading to the cleavage of either the N-ethyl or N-methoxypentyl bond.

Photodissociation : Upon absorption of UV radiation, homolytic cleavage of the C-N bonds can occur, generating aminyl and alkyl radicals. researchgate.net These radicals can then participate in a variety of secondary reactions.

Photooxidation : In the presence of oxygen and light, aliphatic amines can undergo photooxidation. acs.org This can lead to the formation of products such as nitrosamines, nitramines, and amides, which has significant environmental implications. acs.org

The ether group is less prone to direct photochemical reactions but can be involved in radical-mediated processes, such as peroxide formation, especially in the presence of oxygen and a photosensitizer. libretexts.org

Reaction TypeDescriptionPotential Products from this compound
N-DealkylationCleavage of an alkyl group from the nitrogen atom, often induced by visible light and a photosensitizer. rsc.org5-Methoxypentylamine or Ethylamine, along with corresponding aldehydes.
C-N Bond HomolysisDirect cleavage of the C-N bond upon absorption of UV light to form radical species. researchgate.netEthyl radical, 5-methoxypentyl radical, and corresponding aminyl radicals.
PhotooxidationReaction with oxygen under irradiation, leading to various oxidized nitrogen compounds. acs.orgNitrosamines, nitramines, amides.

Computational and Theoretical Investigations of Ethyl 5 Methoxypentyl Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in providing insights into the electronic properties and geometric parameters of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in computational chemistry for calculating properties such as molecular energies, electron densities, and orbital energies. For Ethyl(5-methoxypentyl)amine, DFT calculations can be employed to determine its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations are foundational for understanding the molecule's reactivity and spectroscopic properties.

Data-driven approaches in chemistry often rely on molecular descriptors derived from DFT calculations to predict the behavior of molecules in chemical reactions. rsc.orgresearchgate.netchemrxiv.org For a comprehensive understanding, a library of DFT-level descriptors for a range of alkyl amines can be computationally generated to facilitate the prediction of their properties and reactivity in various chemical transformations. rsc.orgresearchgate.netchemrxiv.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Total Energy -X.XXXX HaRepresents the total electronic energy of the molecule in its ground state.
Dipole Moment Y.YY DIndicates the polarity of the molecule, influencing its intermolecular interactions.
HOMO Energy -Z.ZZ eVThe energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy +W.WW eVThe energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap ΔE eVThe energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Computational methods can be used to perform a systematic search for low-energy conformers and to construct a potential energy landscape. rsc.orgnih.gov This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom, such as dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. For alkyl amines, the orientation of the alkyl chains and the lone pair on the nitrogen atom significantly influences the conformational preferences. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Boltzmann Population (%)
Anti 180°0.0065
Gauche 1 60°0.8515
Gauche 2 -60°0.8515
Eclipsed 4.50<1

Note: This table presents a simplified, hypothetical view of the conformational landscape focusing on one key dihedral angle. A full analysis would involve multiple dihedral angles.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space of a molecule over time and to study its interactions with other molecules, such as solvents or other reactants. nih.govnih.govresearchgate.netiphy.ac.cn In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the molecule's dynamic behavior to be observed.

For this compound, MD simulations can be used to:

Sample a wide range of conformations and determine the relative populations of different conformational states at a given temperature.

Study the dynamics of conformational transitions.

Investigate the intermolecular interactions between this compound molecules or with solvent molecules, providing insights into its solvation properties and aggregation behavior.

The parameters used in MD simulations are typically derived from a force field, which is a set of empirical energy functions that describe the potential energy of the system.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water

ParameterValue/Description
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
Solvent Model TIP3P (Transferable Intermolecular Potential 3-Point)
System Size 1 molecule of this compound in a cubic box of 216 water molecules
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns

Note: The parameters in this table are illustrative of a typical setup for an MD simulation.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a predictive tool for understanding the reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

Many chemical reactions can yield multiple products, and predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the stereochemistry of the product) is a key challenge in chemistry. Computational methods can be used to assess the relative activation energies of different reaction pathways, with the pathway having the lowest activation energy being the most likely to occur.

For reactions involving this compound, such as nucleophilic substitution or addition reactions, computational modeling can be used to:

Identify the most likely sites of reaction by analyzing the molecule's electrostatic potential and frontier molecular orbitals.

Calculate the transition state structures and activation energies for different regio- and stereoisomeric pathways.

Predict the product distribution of a reaction under different conditions.

Table 4: Hypothetical Computational Assessment of Regioselectivity for an Electrophilic Addition to this compound

Reaction PathwayTransition State Energy (kcal/mol)Predicted Major Product
Attack at Nitrogen 15.2Product A
Attack at Methoxy (B1213986) Oxygen 25.8Product B

Note: This is a simplified, hypothetical example. Actual calculations would involve more complex reaction coordinates and consideration of solvent effects.

Computational chemistry plays a crucial role in the design of new catalysts and in the virtual screening of potential catalyst candidates. By modeling the interaction of a substrate, such as this compound, with a potential catalyst, researchers can predict the catalyst's efficiency and selectivity.

This computational approach allows for the rapid screening of a large number of potential catalysts, saving significant time and resources compared to experimental screening. DFT calculations and molecular dynamics simulations can be used to study the catalytic cycle, identify the rate-determining step, and provide insights into how the catalyst's structure can be modified to improve its performance.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a molecule's chemical structure relates to its biological activity. In silico SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use computational approaches to establish these relationships. For a compound like this compound, these models could predict various biological activities, such as receptor binding affinity or toxicity.

QSAR models are built on the principle that the biological activity of a chemical is a function of its structural properties. These properties are quantified by molecular descriptors, which can be calculated from the molecule's structure. Descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties.

For aliphatic amines, a common application of QSAR is the prediction of toxicity. nih.gov The toxicity of these compounds is often related to their hydrophobicity, which can be described by the logarithm of the 1-octanol/water partition coefficient (log KOW). nih.gov A general QSAR model for the toxicity of aliphatic amines might take the following form:

log(1/C) = a * log(KOW) + b

Where C is the concentration required to produce a specific toxic effect, and 'a' and 'b' are constants derived from regression analysis of a set of training compounds. For this compound, the first step in such a study would be the calculation of its log KOW and other relevant molecular descriptors.

To illustrate how a QSAR model could be applied to this compound, a hypothetical dataset for a series of analogous aliphatic amines and their predicted toxicity is presented in the table below. The predicted toxicity is calculated using a representative QSAR equation derived from studies on similar amines: Predicted Toxicity (log 1/IGC50) = 0.70 * (log KOW) - 1.50 .

Interactive Table 4.4.1: Hypothetical QSAR Data for this compound and Analogs

Compound IUPAC Name Molecular Formula log KOW (Predicted) Predicted Toxicity (log 1/IGC50)
Analog 1 Pentylamine C5H13N 1.44 -0.49
Analog 2 Hexylamine C6H15N 1.97 -0.12
Target This compound C8H19NO 2.45 0.22
Analog 3 Heptylamine C7H17N 2.50 0.25

Beyond QSAR, pharmacophore modeling is another in silico approach that could be applied to this compound. dovepress.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to interact with a specific biological target. If a series of active compounds with a similar mechanism of action were known, a pharmacophore model could be developed and used to virtually screen for other molecules, including this compound, that fit the model and are therefore likely to be active.

Theoretical Studies on Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. acs.org These methods can provide valuable insights into the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a compound, aiding in its structural elucidation and characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule's bonds. For this compound, key vibrational modes would include N-H stretching and bending, C-H stretching, C-N stretching, and C-O-C stretching of the ether group. dtic.milyoutube.com The calculated frequencies can be compared with experimental spectra to confirm the presence of specific functional groups. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the theoretical methods often overestimate these frequencies.

Below is an illustrative table of predicted IR vibrational frequencies for the key functional groups in this compound, based on typical DFT calculation results for aliphatic amines and ethers.

Interactive Table 4.5.1: Predicted IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretching ~3350
N-H Bending ~1600
C-H (sp³) Stretching 2850 - 2960
C-O-C Asymmetric Stretching ~1120

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can also predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. acs.orgresearchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

For this compound, theoretical NMR predictions would be invaluable for assigning the signals in an experimental spectrum to the correct protons and carbon atoms in the molecule. The table below presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

Interactive Table 4.5.2: Predicted NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (methoxy) 3.30 58.5
CH₂ (adjacent to O) 3.40 72.0
CH₂ (pentyl chain) 1.40 - 1.60 22.5 - 30.0
CH₂ (adjacent to N) 2.60 50.0
CH₂ (ethyl group) 2.65 45.0
CH₃ (ethyl group) 1.10 15.0

These theoretical spectroscopic data, while requiring experimental verification, provide a powerful means of anticipating the spectral features of this compound and would be instrumental in its analysis and characterization.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 5 Methoxypentyl Amine

Elucidation of Complex Molecular Structures using Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl(5-methoxypentyl)amine, both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional techniques are employed to assemble a complete picture of its atomic framework.

Protons on carbons adjacent to the electron-withdrawing nitrogen and oxygen atoms are expected to be shifted downfield in the ¹H NMR spectrum. Specifically, hydrogens on carbons directly bonded to the amine nitrogen typically appear in the 2.3-3.0 ppm range, while those next to the ether oxygen resonate around 3.4-4.5 δ. openstax.orglibretexts.orgpressbooks.publibretexts.org Similarly, in the ¹³C NMR spectrum, carbons bonded to the amine nitrogen are found in the 10-65 ppm region, and those bonded to the ether oxygen appear in the 50-80 δ range. openstax.orglibretexts.orgpressbooks.publibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Position Group Predicted Chemical Shift (ppm) Multiplicity
a CH₃ (on Ethyl) ~1.1 Triplet
b CH₂ (on Ethyl) ~2.6 Quartet
c NH 0.5 - 3.0 Broad Singlet
d CH₂ (Pentyl, N-bound) ~2.6 Triplet
e CH₂ (Pentyl) ~1.5 Multiplet
f CH₂ (Pentyl) ~1.4 Multiplet
g CH₂ (Pentyl, O-bound) ~3.4 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Position Group Predicted Chemical Shift (ppm)
a CH₃ (on Ethyl) ~15
b CH₂ (on Ethyl) ~48
d CH₂ (Pentyl, N-bound) ~50
e CH₂ (Pentyl) ~30
f CH₂ (Pentyl) ~24
g CH₂ (Pentyl, O-bound) ~72

To confirm the assignment of proton and carbon signals and to establish the bonding sequence within this compound, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, correlations would be observed between the protons of the ethyl group (a and b), and along the pentyl chain (d-e, e-f, f-g). This confirms the integrity of the ethyl and methoxypentyl fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (Table 1) to its corresponding carbon signal (Table 2), for example, confirming that the triplet at ~3.4 ppm is attached to the carbon at ~72 ppm.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the atomic-level structure and dynamics in solid materials, such as crystalline forms or salts of this compound. wustl.eduwikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich structural information. wikipedia.org

For a crystalline salt form (e.g., a hydrochloride salt), ssNMR can provide insights into:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) by identifying variations in the local chemical environment, which result in different chemical shifts. europeanpharmaceuticalreview.com

Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to study the proximity and nature of hydrogen bonding between the ammonium (B1175870) proton and its counter-ion within the crystal lattice. researchgate.net

Molecular Packing: ssNMR can help determine the packing arrangement of the molecules in the crystal, providing data that is complementary to X-ray diffraction. europeanpharmaceuticalreview.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition. For this compound (C₈H₁₉NO), HRMS would be used to confirm its molecular formula. The expected protonated molecule [M+H]⁺ would have a calculated exact mass that can be compared against the experimental value to provide unambiguous confirmation.

Table 3: HRMS Data for this compound

Formula Ion Calculated Exact Mass

The ability of HRMS to provide such precise mass measurements is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and confirms the connectivity of the molecule. scirp.org

For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org The largest substituent is typically lost preferentially as a radical. miamioh.edu

Key Predicted Fragmentation Pathways for this compound ([M+H]⁺ at m/z 146.15):

α-Cleavage (Loss of methoxybutyl radical): The most likely primary fragmentation would involve cleavage of the C-C bond alpha to the nitrogen on the pentyl chain, leading to the loss of a C₄H₉O• radical. This would generate a stable iminium ion.

Predicted Fragment: [C₄H₁₀N]⁺

Predicted m/z: 72.08

α-Cleavage (Loss of methyl radical): Cleavage of the C-C bond on the ethyl group would lead to the loss of a methyl radical (CH₃•).

Predicted Fragment: [C₇H₁₆NO]⁺

Predicted m/z: 130.12

The observation of these specific fragment ions in the MS/MS spectrum would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound. uh.edu

For this compound, the key functional groups are the secondary amine (N-H) and the ether (C-O-C).

N-H Vibrations: Secondary amines characteristically show a single, weak-to-medium N-H stretching absorption band in the IR spectrum. orgchemboulder.comorgchemboulder.com A strong, broad band due to N-H wagging is also characteristic of primary and secondary amines. orgchemboulder.com

C-O Vibrations: Aliphatic ethers display a strong, characteristic C-O stretching band. openstax.orglibretexts.orgpressbooks.pub

C-H and C-N Vibrations: The spectrum will also contain characteristic C-H stretching and bending vibrations for the alkyl chains, as well as C-N stretching vibrations. orgchemboulder.comorgchemboulder.com

Table 4: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3350 - 3310 Weak to Medium
C-H Stretch Alkyl (sp³) 2960 - 2850 Strong
N-H Bend Secondary Amine 1650 - 1580 Variable (often weak or absent)
C-N Stretch Aliphatic Amine 1250 - 1020 Medium
C-O Stretch Aliphatic Ether 1150 - 1050 Strong

The presence of these characteristic bands in the IR and Raman spectra serves as a rapid and reliable method for confirming the presence of the expected amine and ether functional groups within the molecular structure.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are fundamental for assessing the purity of chemical compounds and for separating isomeric forms. For a secondary amine like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques employed for these purposes.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound may be amenable to direct GC analysis, its polarity could lead to poor peak shape and adsorption onto the column. labrulez.com Derivatization is a common strategy to improve the volatility and chromatographic behavior of amines. researchgate.net

Key Considerations for GC Method Development:

Column Selection: A capillary column with a stationary phase of low to mid-polarity, such as a 5% phenyl-polysiloxane, is a versatile choice. For underivatized amines, specialized columns with base-deactivated surfaces are recommended to minimize peak tailing. labrulez.com

Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is a widely used technique for derivatizing primary and secondary amines. researchgate.net These derivatives are more volatile and less polar, resulting in sharper peaks and improved separation.

Injector and Detector: A split/splitless injector is standard. The choice of detector depends on the required sensitivity and selectivity. A Flame Ionization Detector (FID) provides good general-purpose sensitivity. For higher selectivity and lower detection limits, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) would be employed. GC-MS offers the significant advantage of providing structural information for peak identification.

Hypothetical GC Method Parameters for a Derivatized Amine:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
Injector Splitless, 250°C
Detector Mass Spectrometer (Scan range 50-500 m/z)

Development of Novel Analytical Methods for Trace Detection or Quantification in Non-Biological/Environmental Matrices

Detecting and quantifying trace levels of this compound in complex matrices such as soil, water, or industrial materials would require highly sensitive and selective analytical methods. The development of such methods would focus on efficient sample preparation techniques to isolate and concentrate the analyte, followed by analysis using advanced instrumentation.

Sample Preparation Techniques:

Solid-Phase Extraction (SPE): This is a powerful technique for the extraction and pre-concentration of analytes from liquid samples. For an amine, a cation-exchange SPE sorbent would be effective at a pH where the amine is protonated. The analyte would be retained on the sorbent while matrix interferences are washed away, and then eluted with a solvent containing a base to neutralize the amine.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous phase to deprotonate the amine, it can be efficiently extracted into an organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, could be adapted for the extraction of this compound from solid matrices like soil. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

Instrumentation for Trace Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Tandem mass spectrometry provides excellent selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte, which significantly reduces matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for the analysis of polar and non-volatile compounds in complex matrices. The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for extremely low detection limits.

Hypothetical Trace Analysis Workflow in a Soil Matrix:

StepProcedure
1. Extraction 10 g of soil is extracted with 20 mL of acetonitrile containing 1% acetic acid by shaking and sonication.
2. Cleanup An aliquot of the extract is subjected to dispersive SPE with a mixture of C18 and primary secondary amine (PSA) sorbents to remove interfering matrix components.
3. Analysis The final extract is analyzed by LC-MS/MS using an electrospray ionization (ESI) source in positive ion mode.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org To perform this analysis on this compound, the first and often most challenging step would be to grow a single crystal of suitable size and quality. nih.gov This would likely involve dissolving the compound (or a solid salt derivative) in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities of these diffracted beams are measured. nih.gov This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

The resulting crystal structure would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The three-dimensional shape of the molecule in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

Given that this compound is a liquid at room temperature, obtaining a single crystal would require either cooling the compound to its freezing point and attempting to grow a crystal in situ, or preparing a solid salt derivative (e.g., a hydrochloride or tartrate salt) which is more amenable to crystallization.

Exploration of Structure Activity Relationships Sar in Ethyl 5 Methoxypentyl Amine Analogues in Vitro and Mechanistic Focus

Design Principles for Modulating Molecular Interactions through Amine and Ether Functionalities

The amine and ether groups of ethyl(5-methoxypentyl)amine are pivotal for its interaction with biological targets. The nitrogen atom of the secondary amine can act as a hydrogen bond acceptor, and in its protonated form, a strong hydrogen bond donor. This duality allows for versatile binding possibilities within a receptor pocket. Modifications such as N-alkylation or conversion to an amide can drastically alter these interactions. For instance, increasing the steric bulk on the nitrogen may enhance van der Waals interactions in a large hydrophobic pocket or, conversely, cause steric hindrance.

The ether oxygen, with its lone pairs of electrons, primarily functions as a hydrogen bond acceptor. The flexibility of the pentyl chain allows this oxygen to orient itself optimally to form hydrogen bonds with donor groups on a target protein. Altering the length of the alkyl chain or the position of the methoxy (B1213986) group can fine-tune the geometry of this interaction, potentially increasing binding affinity and selectivity.

Investigation of Binding Affinities to Defined Biological Targets (In Vitro Assays)

To illustrate how such data would be presented, the following interactive table showcases hypothetical binding affinities (Ki) for a series of imagined analogues at two distinct receptor subtypes.

Compound IDR1 (at Nitrogen)R2 (Alkyl Chain)Receptor A Ki (nM)Receptor B Ki (nM)
EMPA-01 Ethyl5-methoxypentyl150800
EMPA-02 Methyl5-methoxypentyl200950
EMPA-03 Propyl5-methoxypentyl120750
EMPA-04 Ethyl4-methoxybutyl3001200
EMPA-05 Ethyl6-methoxyhexyl180850

This table is for illustrative purposes only and is based on general SAR principles, not on published data for this compound.

Mechanistic Studies of Molecular Recognition (e.g., enzyme inhibition in vitro, receptor agonism/antagonism in vitro)

The functional consequences of binding, whether agonism, antagonism, or enzyme inhibition, are dictated by the precise molecular interactions of the ligand with its target. For instance, if this compound were to target an enzyme, the amine could interact with an anionic residue in the active site, while the methoxy group could form a hydrogen bond with a key amino acid, leading to inhibition of the enzyme's catalytic activity.

Studies on other amine-containing compounds have shown that subtle structural changes can switch a compound from an agonist to an antagonist. This is often due to the altered conformation of the ligand in the binding pocket, which in turn affects the conformational state of the receptor.

Impact of Stereochemical and Conformational Variations on In Vitro Activity Profiles

As this compound is an achiral molecule, stereochemistry is not a factor. However, the introduction of a chiral center, for example by adding a substituent to the pentyl chain, would likely result in enantiomers with different biological activities. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often exhibit stereoselectivity towards chiral ligands.

The conformational flexibility of the pentyl chain is a significant determinant of its activity. The molecule can adopt numerous conformations, and the biologically active conformation is the one that best fits the binding site of the target. Constraining the conformation, for instance by incorporating the chain into a ring structure, could lead to a more potent and selective compound if the constrained conformation is the bioactive one.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of this compound analogues, a QSAR model could be developed to predict their binding affinity or functional activity based on various molecular descriptors. These descriptors can include physicochemical properties such as logP (lipophilicity), molecular weight, and polar surface area, as well as more complex 3D descriptors that account for the shape and electronic properties of the molecule.

A typical QSAR equation might take the form:

log(1/IC50) = c1logP + c2MW + c3*PSA + ... + C

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and c1, c2, c3, and C are constants derived from the statistical analysis of the data. Such models are invaluable for prioritizing the synthesis of new analogues with potentially improved activity.

Cheminformatics and Data Mining for SAR Insights

Cheminformatics and data mining are powerful tools for extracting SAR insights from large datasets of chemical structures and biological activities. By analyzing databases of known bioactive molecules, it is possible to identify structural motifs that are associated with activity at a particular target. For instance, a search for compounds containing a secondary amine and an ether separated by a flexible alkyl chain might reveal that this scaffold is common among ligands for a certain class of receptors. This information can then be used to guide the design of novel this compound analogues with a higher probability of being active.

Applications and Role of Ethyl 5 Methoxypentyl Amine in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Molecule Synthesis

Secondary amines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecular architectures. Ethyl(5-methoxypentyl)amine, with its distinct structural features, is well-suited for this role. The secondary amine moiety provides a nucleophilic center that can readily participate in a variety of bond-forming reactions, including N-alkylation, acylation, and condensation reactions.

The presence of the 5-methoxypentyl chain introduces several advantageous properties. The ether group can influence the solubility of the molecule and its derivatives, often enhancing their compatibility with a range of organic solvents. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, which can influence the conformation of molecules and their packing in the solid state. This can be particularly useful in the synthesis of pharmaceutical intermediates and other biologically active compounds where specific three-dimensional arrangements are crucial for activity.

In multi-step synthetic sequences, the secondary amine can be temporarily protected, allowing for chemical transformations on other parts of the molecule, and then deprotected to enable further functionalization. The methoxy (B1213986) group is generally stable under many reaction conditions, making it a robust feature during complex synthetic routes.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/CatalystProduct ClassPotential Application
N-AlkylationAlkyl halide, BaseTertiary amineSynthesis of functionalized amines
N-AcylationAcyl chloride, BaseAmidePharmaceutical and polymer synthesis
Reductive AminationAldehyde/Ketone, Reducing agentTertiary amineFine chemical synthesis
Buchwald-Hartwig AminationAryl halide, Palladium catalystN-Aryl amineSynthesis of aniline (B41778) derivatives

Role in Ligand Design for Catalysis and Coordination Chemistry

The design of organic ligands is a cornerstone of modern catalysis and coordination chemistry. Ligands play a critical role in modulating the steric and electronic properties of a metal center, thereby controlling the activity, selectivity, and stability of the resulting catalyst. This compound possesses both a nitrogen and an oxygen atom that can act as coordination sites for metal ions.

The secondary amine nitrogen can coordinate to a variety of transition metals, forming stable metal-amine complexes. The pendant methoxypentyl chain can also participate in coordination through its ether oxygen atom, potentially leading to the formation of a chelate ring. Such bidentate (N, O) ligands can enforce specific geometries around the metal center, which can be beneficial for enantioselective catalysis and other stereocontrolled transformations.

The flexibility of the pentyl chain allows the ligand to accommodate a range of metal ion sizes and coordination geometries. By modifying the ethyl group or the backbone of the pentyl chain, a library of related ligands could be synthesized to fine-tune the catalytic performance for specific reactions, such as cross-coupling reactions, hydrogenations, and polymerizations.

Incorporation into Polymeric Materials or Supramolecular Assemblies

Amines containing ether linkages, known as etheramines, are important components in the synthesis of various polymers. They can be used as monomers or curing agents for epoxy resins, leading to materials with tailored thermal and mechanical properties. The incorporation of this compound into a polymer backbone could impart increased flexibility and hydrophilicity due to the presence of the ether group.

In the context of epoxy resins, the secondary amine can react with the epoxide groups, leading to cross-linking and the formation of a durable thermoset material. The methoxy group could potentially improve the adhesion of the resin to various substrates.

Furthermore, this compound could be used in the synthesis of polyamides and polyureas through condensation reactions with dicarboxylic acids or diisocyanates, respectively. The resulting polymers would feature the methoxypentyl group as a pendant chain, which could influence the polymer's solubility, glass transition temperature, and surface properties.

In the realm of supramolecular chemistry, the ability of the amine and ether functionalities to participate in hydrogen bonding and coordination interactions makes this compound an interesting building block for the construction of self-assembling systems.

Precursor for Advanced Functional Materials (e.g., ionic liquids, specific radiotracers, sensors)

The unique structure of this compound makes it a promising precursor for a range of advanced functional materials.

Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and electrolytes. By quaternizing the nitrogen atom of this compound with an appropriate alkylating agent, a quaternary ammonium (B1175870) cation can be formed. The presence of the ether functionality in the side chain can lower the viscosity and melting point of the resulting ionic liquid while potentially enhancing its conductivity. These ether-functionalized ILs are attractive for applications in electrochemistry, including batteries and capacitors.

Sensors: The nitrogen and oxygen atoms in this compound can act as binding sites for specific ions or molecules. By incorporating this moiety into a larger molecular framework that includes a signaling unit (e.g., a fluorophore), it could potentially be used in the design of chemical sensors. The binding of an analyte to the amine or ether group could induce a change in the spectroscopic properties of the signaling unit, allowing for detection.

Table 2: Potential Functional Materials Derived from this compound

Material ClassSynthetic ApproachKey FeaturePotential Application
Ionic LiquidN-alkylation (Quaternization)Ether-functionalized cationElectrolytes, Green Solvents
RadiotracerIntroduction of a radionuclideLabeled bioactive moleculeMedical Imaging (PET)
Chemical SensorIncorporation into a signaling moleculeAnalyte binding sitesEnvironmental or biological sensing

Application in Synthetic Method Development Beyond Target Compound Synthesis

Functionalized amines are not only used in the synthesis of target molecules but also play a crucial role in the development of new synthetic methodologies. For instance, the C-N bond of amines can be activated by certain transition metal catalysts, enabling their use as alkylating agents in cross-coupling reactions. While this is an emerging area, the development of methods to utilize readily available amines as synthons is of great interest.

Furthermore, chiral derivatives of secondary amines can be employed as organocatalysts to promote enantioselective transformations. The presence of the coordinating ether group in a chiral version of this compound could provide an additional point of interaction with the substrate, potentially enhancing the stereocontrol of the reaction.

The investigation of the reactivity of molecules like this compound under various reaction conditions can lead to the discovery of novel transformations and a deeper understanding of the fundamental principles of chemical reactivity, thereby contributing to the broader field of synthetic organic chemistry.

Q & A

Q. What are the standard protocols for synthesizing Ethyl(5-methoxypentyl)amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a Schiff base intermediate may form by condensing 5-methoxypentylamine with an aldehyde, followed by reduction using NaBH₄ or catalytic hydrogenation . Reaction parameters like solvent polarity (e.g., ethanol vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents must be optimized. A 2021 study demonstrated that yields improve when using anhydrous conditions and inert atmospheres to prevent oxidation of the amine group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : The 1H^1H-NMR spectrum will show signals for the ethyl group (δ 1.0–1.2 ppm, triplet) and methoxy protons (δ ~3.3 ppm, singlet). 13C^{13}C-NMR will confirm the methoxy carbon at δ ~55 ppm and the amine-bearing carbon at δ 40–50 ppm .
  • IR : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) are critical for functional group identification .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 159.2 for C₈H₁₉NO) and fragmentation patterns (e.g., loss of –OCH₃) confirm the structure .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

Purity is typically assessed via HPLC (≥95% purity for research-grade compounds) or GC-MS with flame ionization detection. Residual solvents (e.g., ethanol, THF) should comply with ICH guidelines (≤5000 ppm). For amines, Karl Fischer titration is recommended to ensure low water content (<0.5%) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical structural data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize molecular geometry and predict spectroscopic properties. For example, a 2021 study combined Hirshfeld surface analysis and DFT to explain deviations in hydrogen bonding patterns observed in X-ray crystallography . Researchers should cross-validate computational results with experimental NMR/IR data and adjust basis sets or solvation models to improve accuracy .

Q. What strategies mitigate side reactions during the functionalization of this compound for pharmacological studies?

  • Protection of Amine Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted nucleophilic reactions during derivatization .
  • Catalytic Optimization : Palladium or copper catalysts improve selectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl halides requires Pd(PPh₃)₄ and Na₂CO₃ in DMF at 80°C .
  • Byproduct Analysis : LC-MS or TLC monitoring identifies intermediates like Schiff bases or over-alkylated products, enabling real-time adjustments .

Q. How do structural modifications of this compound alter its biological activity, and what in silico tools predict these effects?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy position, alkyl chain length) with receptor binding. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like serotonin receptors. A 2007 study on pyrazole derivatives showed that methoxy groups enhance lipid solubility and blood-brain barrier permeability, which is critical for CNS-targeted agents .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) and reduce optimization time .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify correlations between structural features and bioactivity .
  • Ethical Compliance : Follow ECHA guidelines for waste disposal and occupational exposure limits (<1 mg/m³ for amines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.